molecular formula C72H100N9O18S+ B12858334 3-Amino-9-(2-carboxy-4-((13-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,7,29-trioxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-16,19,22,25-tetraoxa-4,8,12,28-tetraazatritriacontyl)carbamoyl)phenyl

3-Amino-9-(2-carboxy-4-((13-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,7,29-trioxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-16,19,22,25-tetraoxa-4,8,12,28-tetraazatritriacontyl)carbamoyl)phenyl

Cat. No.: B12858334
M. Wt: 1411.7 g/mol
InChI Key: ROXUKQMMQJIVRF-FPUWCDOWSA-O
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Description

The compound “3-Amino-9-(2-carboxy-4-((13-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,7,29-trioxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-16,19,22,25-tetraoxa-4,8,12,28-tetraazatritriacontyl)carbamoyl)phenyl” is a highly complex organic molecule. It features multiple functional groups, including amino, carboxy, and various cyclic structures. This compound is likely to have significant applications in various fields due to its intricate structure and functional diversity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule would typically involve multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes might include:

    Stepwise Functional Group Introduction: Sequentially adding functional groups under controlled conditions.

    Cyclization Reactions: Forming cyclic structures through intramolecular reactions.

    Protecting Group Strategies: Using protecting groups to prevent unwanted reactions at specific sites.

Industrial Production Methods

Industrial production of this compound would require optimization of each synthetic step to maximize yield and purity. This might involve:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification Techniques: Employing methods such as chromatography and crystallization to purify intermediates and the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of reactions, including:

    Oxidation and Reduction: Modifying the oxidation state of specific functional groups.

    Substitution Reactions: Replacing one functional group with another.

    Addition Reactions: Adding new groups to double or triple bonds.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

This compound could have a wide range of applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: As a potential drug candidate or therapeutic agent.

    Industry: In the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interacting with Nucleic Acids: Affecting gene expression or replication.

    Modifying Cellular Pathways: Influencing signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-9-(2-carboxy-4-((13-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3,7,29-trioxo-33-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4-(3,6,9,12-tetraoxapentadec-14-yn-1-yl)-16,19,22,25-tetraoxa-4,8,12,28-tetraazatritriacontyl)carbamoyl)phenyl: A similar compound with slight variations in functional groups or structural elements.

    Other Complex Organic Molecules: Compounds with similar functional diversity and structural complexity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural elements, which could confer unique properties and applications.

Properties

Molecular Formula

C72H100N9O18S+

Molecular Weight

1411.7 g/mol

IUPAC Name

[9-[4-[[3-[[3-[3-[[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]-1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)propylidene]amino]propylamino]-3-oxopropyl]-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]amino]-3-oxopropyl]carbamoyl]-2-carboxyphenyl]-6-aminoxanthen-3-ylidene]-dimethylazanium

InChI

InChI=1S/C72H99N9O18S/c1-6-27-91-31-35-95-39-42-98-38-34-94-30-26-81(65(86)18-23-77-69(87)49-12-15-52(55(43-49)70(88)89)66-53-16-13-50(73)44-60(53)99-61-45-51(80(4)5)14-17-54(61)66)25-19-64(85)75-22-9-21-74-56(67-58(82)46-72(2,3)47-59(67)83)20-28-92-32-36-96-40-41-97-37-33-93-29-24-76-63(84)11-8-7-10-62-68-57(48-100-62)78-71(90)79-68/h1,12-17,43-45,57,62,68,73H,7-11,18-42,46-48H2,2-5H3,(H7,74,75,76,77,78,79,82,83,84,85,87,88,89,90)/p+1/t57-,62-,68-/m0/s1

InChI Key

ROXUKQMMQJIVRF-FPUWCDOWSA-O

Isomeric SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)O)C

Canonical SMILES

CC1(CC(=C(C(=O)C1)C(=NCCCNC(=O)CCN(CCOCCOCCOCCOCC#C)C(=O)CCNC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[N+](C)C)C=C4OC5=C3C=CC(=C5)N)C(=O)O)CCOCCOCCOCCOCCNC(=O)CCCCC6C7C(CS6)NC(=O)N7)O)C

Origin of Product

United States

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